molecular formula C9H16O3 B2912294 2-(3,3-Dimethyloxan-4-yl)acetic acid CAS No. 1554343-80-4

2-(3,3-Dimethyloxan-4-yl)acetic acid

Cat. No.: B2912294
CAS No.: 1554343-80-4
M. Wt: 172.224
InChI Key: ZCMYEZKCZKTQDW-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyloxan-4-yl)acetic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is characterized by a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety

Preparation Methods

The synthesis of 2-(3,3-Dimethyloxan-4-yl)acetic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of dihydroxy compounds.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Acetic Acid Moiety Addition:

Chemical Reactions Analysis

2-(3,3-Dimethyloxan-4-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,3-Dimethyloxan-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

2-(3,3-Dimethyloxan-4-yl)acetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3,3-dimethyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMYEZKCZKTQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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